molecular formula C19H19NO4 B6411251 5-Methoxy-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% CAS No. 1261936-18-8

5-Methoxy-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%

Cat. No. B6411251
CAS RN: 1261936-18-8
M. Wt: 325.4 g/mol
InChI Key: ACLPFZUGDUDSGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, also known as MCPBA, is a synthetic organic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in organic solvents and is usually sold as a 95% solution. MCPBA is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. It is also used in the production of pharmaceuticals and agrochemicals.

Scientific Research Applications

5-Methoxy-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in various chemical reactions, and as a reagent in the production of pharmaceuticals and agrochemicals. It is also used in the production of polymers, in the synthesis of organometallic compounds, and in the synthesis of pharmaceuticals. Additionally, 5-Methoxy-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% is used in the production of materials for use in nanotechnology and in the production of organic semiconductors.

Mechanism of Action

5-Methoxy-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% acts as a catalyst in a variety of chemical reactions. In the presence of a strong acid catalyst, it can be used to convert an organic substrate into a desired product. It can also be used to promote the formation of organometallic compounds, and to catalyze the oxidation of organic substrates. Additionally, 5-Methoxy-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% can be used to catalyze the formation of polymers and to catalyze the production of organic semiconductors.
Biochemical and Physiological Effects
5-Methoxy-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, it has been shown to inhibit the formation of certain proteins, such as the transcription factor NF-κB. Furthermore, 5-Methoxy-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has been shown to have anti-inflammatory and analgesic activities.

Advantages and Limitations for Lab Experiments

5-Methoxy-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is easy to use. Additionally, it is a highly efficient reagent, and can be used in a variety of chemical reactions. However, 5-Methoxy-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% is a highly corrosive and toxic compound, and should be handled with care. Furthermore, it is a highly flammable compound and should be stored in a cool, dry place.

Future Directions

The future applications of 5-Methoxy-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% are vast and varied. It could be used in the production of new materials for use in nanotechnology, as well as in the production of organic semiconductors. Additionally, it could be used in the synthesis of novel pharmaceuticals, agrochemicals, and organometallic compounds. Furthermore, it could be used to study the biochemical and physiological effects of 5-Methoxy-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% on various organisms, as well as its potential therapeutic applications. Finally, it could be used to develop new methods of synthesis and to study the mechanisms of action of 5-Methoxy-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% in various chemical reactions.

Synthesis Methods

5-Methoxy-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% can be synthesized in a variety of ways, depending on the desired outcome. The most commonly used method is the reaction of 3-pyrrolidinylcarbonylphenylacetic acid with methanol in the presence of a strong acid catalyst. This reaction produces the desired product in a high yield. Other methods of synthesis include the reaction of 3-pyrrolidinylcarbonylphenylacetic acid with a base such as sodium hydroxide or potassium hydroxide, and the reaction of 3-pyrrolidinylcarbonylphenylacetic acid with a strong oxidizing agent such as hydrogen peroxide.

properties

IUPAC Name

5-methoxy-2-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-24-15-7-8-16(17(12-15)19(22)23)13-5-4-6-14(11-13)18(21)20-9-2-3-10-20/h4-8,11-12H,2-3,9-10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLPFZUGDUDSGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)N3CCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00692106
Record name 4-Methoxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid

CAS RN

1261936-18-8
Record name [1,1′-Biphenyl]-2-carboxylic acid, 4-methoxy-3′-(1-pyrrolidinylcarbonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261936-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00692106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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